molecular formula C12H11NO B1582168 N-Methyl-1-naphthalenecarboxamide CAS No. 3400-33-7

N-Methyl-1-naphthalenecarboxamide

Cat. No. B1582168
CAS RN: 3400-33-7
M. Wt: 185.22 g/mol
InChI Key: SDDKAODVKCSVMH-UHFFFAOYSA-N
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Description

N-Methyl-1-naphthalenecarboxamide, also known as MNMC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MNMC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

Intramolecular Reactions and Derivative Formation

N-Methyl-N-2-propynyl-1-naphthalenecarboxamide undergoes intramolecular Diels-Alder reactions to yield specific lactams. These lactams are important in derivative formation and have applications in creating compounds with specific stereochemical properties, similar to morphine derivatives (Ciganek, Wuonola, & Harlow, 1994).

Fluorescent Chemosensors for Metal Ions

N-ethyl-1-naphthalenecarboxamide and its derivatives exhibit significant changes in fluorescence spectra upon the addition of certain metal ions. This quality makes them suitable for use as fluorescent chemosensors in detecting and analyzing metal ions, which can have wide-ranging applications in chemical sensing and environmental monitoring (Kawakami et al., 2002).

Polymer Synthesis

Condensation polymerization of derivatives of N-Methyl-1-naphthalenecarboxamide leads to the creation of poly(naphthalenecarboxamide)s with low polydispersity. This process is important in the synthesis of polymers with defined molecular weights, which have applications in materials science and engineering (Mikami et al., 2011).

Supramolecular Chemistry and Medicinal Applications

Naphthalene diimides, a category that includes N-Methyl-1-naphthalenecarboxamide derivatives, are significant in supramolecular chemistry, sensors, and medicinal applications. They are used in molecular switching devices, ion-channels, catalysis, and potentially in DNA intercalation for medicinal applications (Kobaisi et al., 2016).

Antibacterial Agents

Synthesized derivatives of N-Methyl-1-naphthalenecarboxamide, such as specific sulfonamides, demonstrate potent antibacterial properties. This highlights their potential use in developing new antibacterial drugs and treatments (Abbasi et al., 2015).

Nucleophile-Electrophile Interaction Studies

Studies involving derivatives of N-Methyl-1-naphthalenecarboxamide contribute to the understanding of nucleophile-electrophile interactions in organic chemistry. This research is foundational for the development of new synthetic methodologies and chemical compounds (Schweizer et al., 1978).

Telomere Targeting in Cancer Therapy

Naphthalene diimide derivatives, related to N-Methyl-1-naphthalenecarboxamide, are explored as telomere targeting agents in cancer therapy. Their ability to stabilize human telomeric DNA and inhibit cancer cell growth marks their potential in developing new cancer treatments (Micco et al., 2013).

properties

IUPAC Name

N-methylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDKAODVKCSVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187608
Record name N-Methyl-1-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-naphthalenecarboxamide

CAS RN

3400-33-7
Record name N-Methyl-1-naphthalenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-naphthamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-1-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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